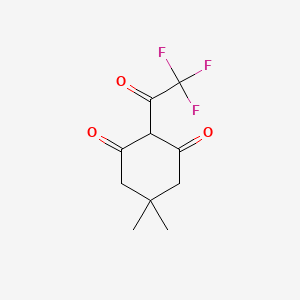

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione

描述

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione is a β-diketone derivative featuring a trifluoroacetyl substituent on the cyclohexane-1,3-dione core. This compound is synthesized via diazotization and coupling reactions, as demonstrated in studies of structurally related hydrazone derivatives . The trifluoroacetyl group enhances lipophilicity and electronic properties, making it a candidate for bioactive applications, particularly as a cyclooxygenase-2 (COX-2) inhibitor .

属性

IUPAC Name |

5,5-dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O3/c1-9(2)3-5(14)7(6(15)4-9)8(16)10(11,12)13/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHINZWDUKGUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743308 | |

| Record name | 5,5-Dimethyl-2-(trifluoroacetyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893842-26-7 | |

| Record name | 5,5-Dimethyl-2-(trifluoroacetyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

化学反应分析

Types of Reactions

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Medicinal Chemistry Applications

The compound's trifluoroacetyl group enhances its binding affinity to biological targets, making it a candidate for drug development. Here are some specific applications:

- Enzyme Inhibition : Research indicates that 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione can act as an enzyme inhibitor. The compound interacts with enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes in diseases such as cancer and diabetes .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of cell cycle progression and apoptosis pathways .

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against several bacterial strains. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate in the synthesis of other complex molecules:

- Building Block for Synthesis : It can be used as a building block for synthesizing various heterocyclic compounds and natural products. Its reactivity allows for various transformations including oxidation and reduction reactions .

-

Reactions and Transformations :

- Oxidation : This compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert the trifluoroacetyl group to hydroxyl groups using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : It can undergo nucleophilic substitution reactions where the trifluoroacetyl group is replaced by other functional groups .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using this compound as a starting material. The researchers modified the compound to enhance its cytotoxicity against breast cancer cells. The findings indicated that specific modifications led to increased apoptosis in cancer cells while sparing normal cells .

Case Study 2: Development of Antimicrobial Compounds

Another research project focused on utilizing this compound to develop new antimicrobial agents. By modifying its structure through various chemical reactions, researchers were able to enhance its efficacy against resistant strains of bacteria. The results showed promising activity comparable to existing antibiotics .

作用机制

The mechanism of action of 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

相似化合物的比较

Structural and Physicochemical Properties

Key analogs include:

5,5-Dimethyl-2-(2-(4-fluorophenyl)hydrazono)cyclohexane-1,3-dione

5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione

The table below summarizes their physicochemical properties derived from SwissADME predictions :

| Property | 5,5-Dimethyl-2-(4-fluorophenyl hydrazono) | 5,5-Dimethyl-2-(2-trifluoromethylphenyl hydrazono) |

|---|---|---|

| Molecular weight (g/mol) | 262.28 | 312.29 |

| Lipophilicity (XLOGP3) | 2.56 | 3.34 |

| H-bond acceptors | 4 | 6 |

| Rotatable bonds | 2 | 3 |

| Fraction of sp³ carbons | 0.36 | 0.40 |

Key Differences :

Comparison with Other Cyclohexane-1,3-dione Derivatives

- Metal Complexation: Derivatives such as 5,5-dimethyl-2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione form bioactive metal complexes (e.g., Zn²⁺, Cu²⁺), highlighting the scaffold’s versatility .

生物活性

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione (CAS Number: 893842-26-7) is an organic compound notable for its unique structural properties and potential biological activities. This compound features a cyclohexane backbone with both dimethyl and trifluoroacetyl substituents, which contribute to its reactivity and interaction with biological systems. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

- Molecular Formula : C11H15F3O3

- Molecular Weight : 236.188 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the acylation of 5,5-dimethyl-1,3-cyclohexanedione with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction is optimized in industrial settings to ensure high yield and purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes. The trifluoroacetyl group enhances its binding affinity to enzyme active sites. This property is particularly relevant in drug design where enzyme inhibition can lead to therapeutic effects .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy is attributed to the structural features that allow it to disrupt microbial cell membranes or interfere with metabolic pathways .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been noted to induce apoptosis in gastric adenocarcinoma cells (MKN-45), suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The trifluoroacetyl group increases electrophilicity and facilitates interactions with nucleophilic sites on enzymes.

- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell growth and apoptosis .

Research Findings and Case Studies

常见问题

Q. What are the common synthetic routes for preparing 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione?

Methodological Answer: The compound is synthesized via aldol condensation or diazotization reactions . For example:

- Aldol Condensation : Reacting 5,5-dimethylcyclohexane-1,3-dione with trifluoroacetaldehyde derivatives in the presence of catalysts like L-proline or Fe3O4@chitosan nanoparticles under anhydrous conditions. Ethyl acetate or ethanol is often used as a solvent, and reaction progress is monitored by TLC. Purification involves flash column chromatography (e.g., EA:Hex = 1:3) and recrystallization from ethanol .

- Diazotization : Aryl diazonium salts react with 5,5-dimethylcyclohexane-1,3-dione under controlled pH and temperature to yield hydrazone derivatives, which can be further functionalized .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- TLC and Column Chromatography : Monitor reaction progress via TLC (silica gel plates, UV visualization) and purify using gradient elution in column chromatography .

- Spectroscopic Techniques :

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and sp<sup>3</sup> C-H bending at ~1370 cm⁻¹ .

- NMR : Look for characteristic signals, e.g., trifluoroacetyl protons (δ ~7.3–7.8 ppm in <sup>1</sup>H NMR) and methyl groups (δ ~1.07 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 255 for the parent ion in EI-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the synthesis of derivatives?

Methodological Answer:

- Catalyst Screening : Test nanocatalysts (e.g., Fe3O4@chitosan) at varying weight percentages (1–10%) to balance reactivity and recovery .

- Solvent and Temperature : Use aprotic solvents (e.g., THF or ethyl acetate) under nitrogen. Optimize temperature (e.g., room temp. vs. 50°C) to minimize side reactions .

- Reaction Time : Monitor by TLC; shorter times (~3 hours) may reduce decomposition .

Q. What crystallographic techniques are used to determine the molecular structure, and how are data inconsistencies addressed?

Methodological Answer:

- X-ray Diffraction : Single-crystal X-ray analysis (MoKα radiation, λ = 0.71075 Å) reveals bond lengths, angles, and packing. For example, monoclinic symmetry (space group P21/n) with unit cell parameters a = 13.498 Å, b = 7.0791 Å, c = 16.1717 Å .

- Refinement : Use riding models for hydrogen atoms (C–H = 0.93–0.97 Å) and isotropic displacement parameters (Uiso). Address inconsistencies by re-measuring weak reflections or adjusting absorption corrections .

Q. How can computational methods like molecular docking predict the bioactivity of derivatives?

Methodological Answer:

Q. How do fluorinated substituents influence the compound’s stability and bioactivity?

Methodological Answer:

- Stability : Trifluoroacetyl groups enhance metabolic stability via strong C–F bonds and electron-withdrawing effects, reducing oxidative degradation .

- Bioactivity : Fluorine atoms increase lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., COX-2 or SARS-CoV-2 main protease). Validate via SAR studies by substituting with non-fluorinated analogs .

Q. What strategies resolve contradictions in spectral or crystallographic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-optimized structures). For crystallography, check for twinning or disorder in the lattice .

- Reproducibility : Repeat syntheses under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate polymorphic variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。